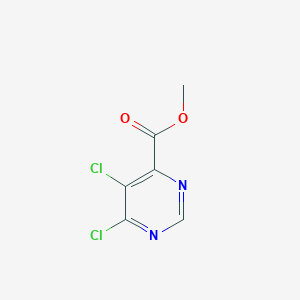
(4,5-dihydro-1,2-oxazol-3-yl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4,5-Dihydro-1,2-oxazol-3-yl)methanesulfonamide, often referred to as DMOX, is a synthetic compound with a wide range of applications in the scientific research field. It is a versatile molecule that has been used for a variety of purposes, including as a synthetic intermediate, an inhibitor of enzymatic activity, and as a potential therapeutic agent. DMOX is an important compound that has been used extensively in the study of biochemical and physiological processes, and is also a useful tool in the development of new drugs.
科学的研究の応用
DMOX has been used in a variety of scientific research applications. It has been used as an inhibitor of enzyme activity, as a tool to study the mechanism of action of enzymes, and as a potential therapeutic agent. In addition, DMOX has been used to study the structure and function of proteins, as a synthetic intermediate in organic synthesis, and as a tool for drug development.
作用機序
The mechanism of action of DMOX is not fully understood. It is believed that DMOX acts as an inhibitor of enzyme activity by binding to the active site of the enzyme and blocking the substrate binding. This inhibition of enzyme activity can be used to study the mechanism of action of enzymes and to develop new drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMOX are not well understood. Studies have shown that DMOX can inhibit the activity of certain enzymes, but the exact mechanism by which this occurs is not known. In addition, there is limited information available regarding the effects of DMOX on other biochemical and physiological processes.
実験室実験の利点と制限
The use of DMOX in laboratory experiments has both advantages and limitations. The main advantage of using DMOX is its versatility; it can be used as an inhibitor of enzyme activity, as a tool to study the mechanism of action of enzymes, and as a potential therapeutic agent. However, the use of DMOX in laboratory experiments is limited by the fact that the exact mechanism of action is not fully understood and the effects of DMOX on other biochemical and physiological processes are not known.
将来の方向性
There are a number of potential future directions for the use of DMOX in scientific research. These include further studies of the biochemical and physiological effects of DMOX, the development of new drugs based on DMOX, and the development of new synthetic methods for the production of DMOX. Additionally, further research into the mechanism of action of DMOX could lead to the development of more effective inhibitors of enzyme activity.
合成法
The synthesis of DMOX is a relatively straightforward process that involves the reaction of 4,5-dihydroxy-1,2-oxazole with methanesulfonamide in the presence of an acid catalyst. The reaction yields a mixture of the desired product and by-products, which can be separated by chromatographic techniques. The reaction is usually conducted at room temperature and can be completed in a few hours.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (4,5-dihydro-1,2-oxazol-3-yl)methanesulfonamide involves the reaction of a primary amine with a cyclic carbonate to form an oxazolidinone intermediate, which is then reacted with methanesulfonyl chloride to form the final product.", "Starting Materials": [ "4,5-dihydro-1,2-oxazol-3-amine", "propylene carbonate", "triethylamine", "methanesulfonyl chloride", "dichloromethane", "diethyl ether", "sodium bicarbonate", "sodium chloride" ], "Reaction": [ "Step 1: To a solution of 4,5-dihydro-1,2-oxazol-3-amine (1.0 equiv) in dichloromethane (DCM), add propylene carbonate (1.2 equiv) and triethylamine (TEA) (1.2 equiv). Stir the reaction mixture at room temperature for 24 hours.", "Step 2: Add a solution of methanesulfonyl chloride (1.2 equiv) in DCM dropwise to the reaction mixture from step 1 while maintaining the temperature at 0-5°C. Stir the reaction mixture at room temperature for an additional 24 hours.", "Step 3: Quench the reaction mixture with a saturated solution of sodium bicarbonate and extract the product with diethyl ether. Wash the organic layer with brine and dry over sodium sulfate. Concentrate the solution under reduced pressure to obtain the crude product.", "Step 4: Purify the crude product by column chromatography using a mixture of DCM and diethyl ether as the eluent to obtain the final product as a white solid." ] } | |
CAS番号 |
2649057-92-9 |
製品名 |
(4,5-dihydro-1,2-oxazol-3-yl)methanesulfonamide |
分子式 |
C4H8N2O3S |
分子量 |
164.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



